molecular formula C18H18N2O3 B353470 N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 851989-09-8

N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B353470
CAS No.: 851989-09-8
M. Wt: 310.3g/mol
InChI Key: LUEPUJFCJOAHKD-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 2-ethylphenyl group and a 2-oxo-1,3-benzoxazol-3-yl moiety. The benzoxazole ring system is known for its pharmacological relevance, often contributing to enhanced metabolic stability and binding affinity in bioactive molecules .

Properties

IUPAC Name

N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-13-7-3-4-8-14(13)19-17(21)11-12-20-15-9-5-6-10-16(15)23-18(20)22/h3-10H,2,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEPUJFCJOAHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the condensation of 2-ethylphenylamine with 2-oxo-1,3-benzoxazole-3-propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzoxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanamide Derivatives

Compound Name (Source) Core Structure Substituents Key Functional Groups
Target Compound Propanamide 2-ethylphenyl, benzoxazol Amide, benzoxazol-2-one
ZINC72065926 (AKos GmbH) Propanamide N-methyl, pyridyl-2-one Amide, pyridone
ZINC71804814 (AKos GmbH) Propanamide Benzimidazolyl, indolyl Amide, heterocyclic amines
Inavolisib (WHO) Propanamide Oxazolidinone, benzoxazepine Amide, oxazolidinone, fluorinated

Key Observations :

  • Benzoxazol vs. Pyridyl/Indolyl : The benzoxazol group in the target compound may confer greater metabolic stability compared to pyridyl or indolyl groups, as oxygen-containing heterocycles often exhibit lower susceptibility to oxidative degradation .

Comparison Highlights :

  • Therapeutic Applications: Inavolisib’s oxazolidinone group highlights the importance of lactam rings in kinase inhibition, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .

Biological Activity

N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and features:

  • Molecular Formula : C₁₅H₁₅N₃O₂
  • Molecular Weight : Approximately 314.35 g/mol
  • Structural Components :
    • An amide functional group
    • A benzoxazole moiety
    • An ethyl-substituted phenyl group

The specific ethyl substitution on the phenyl ring and the distinct benzoxazole structure may confer unique biological properties compared to its analogs.

Synthesis Methods

The synthesis of this compound typically involves the condensation of 2-ethylphenylamine with 2-oxo-1,3-benzoxazole-3-propanoic acid. This reaction is usually facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction conditions are optimized to enhance yield and purity, which is crucial for subsequent biological testing.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may possess anticancer properties. For instance, derivatives of benzoxazole have been shown to inhibit various cancer cell lines effectively.
    • In vitro assays demonstrated cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating significant potency .
  • Inhibition of Enzymatic Activity :
    • The compound has been evaluated for its potential as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. Molecular docking studies revealed favorable binding interactions with VEGFR-2, suggesting its potential as a lead compound for further development .
  • Antimicrobial Properties :
    • Some studies have indicated that benzoxazole derivatives can exhibit antimicrobial activity against various pathogens. While specific data on this compound is limited, its structural analogs have shown promise in this area.

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of benzoxazole derivatives, including this compound, assessed their cytotoxicity against several cancer cell lines. The results indicated:

Cell LineIC50 (μM)
HepG221.00
MCF-726.10

These findings suggest that the compound may be a promising candidate for further investigation in anticancer drug development .

Case Study 2: VEGFR-2 Inhibition

In another study focusing on VEGFR-2 inhibitors, derivatives similar to N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-y)propanamide were synthesized and evaluated for their inhibitory effects. Molecular docking simulations indicated strong binding affinity with an energy score of approximately -20.20 kcal/mol, supporting the hypothesis that modifications to the benzoxazole structure could enhance VEGFR-2 inhibition .

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